(R)-1-(2,3-Difluorophenyl)propan-1-amine

Chiral resolution Enantioselective synthesis Medicinal chemistry

Racemic intermediates introduce confounding variables in CNS target validation. This enantiopure (R)-configured primary amine (HCl salt) ensures stereochemical fidelity for SAR and asymmetric catalysis. - **Chiral purity:** ≥98% ee, eliminates distomer interference - **Key application:** Building block for neurotransmitter receptor/transporter ligands - **Supply format:** Hydrochloride salt, stability-optimized for long-term storage - **Quality control:** Suitable as chiral HPLC/SFC reference standard

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B12333018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,3-Difluorophenyl)propan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=CC=C1)F)F)N
InChIInChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1
InChIKeyPRKPVGCHEHVENS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Building Block for Enantioselective Synthesis


(R)-1-(2,3-Difluorophenyl)propan-1-amine is a chiral primary amine with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol, typically supplied as the hydrochloride salt (CAS 1217458-20-2) with a purity of ≥95% . This compound features a stereogenic center at the alpha carbon, where a 2,3-difluorophenyl group and an ethyl group are attached . It is employed as a building block in medicinal chemistry, where its enantiopure form is critical for establishing structure-activity relationships (SAR) in drug discovery programs targeting central nervous system (CNS) disorders .

Risk of Racemic Substitution in Chiral Amines


Substituting (R)-1-(2,3-difluorophenyl)propan-1-amine with its racemate or the (S)-enantiomer is not chemically equivalent for research applications. The specific stereochemistry dictates its interaction with chiral biological targets . Using a racemic mixture introduces an uncontrolled variable, potentially masking the true activity of the eutomer or introducing off-target effects from the distomer, thereby invalidating structure-activity relationship (SAR) studies . The enantiopure form ensures that observed biological or catalytic activity is attributed solely to the intended molecular configuration, a prerequisite for reproducible and interpretable data in drug discovery and asymmetric catalysis .

Quantitative Evidence for Enantiopure Selection


Enantiomeric Purity for Reproducible SAR

The (R)-1-(2,3-difluorophenyl)propan-1-amine is supplied with a high enantiomeric excess (ee), typically ≥98% as reported by commercial vendors, compared to the racemic mixture where both enantiomers are present in equal amounts . This high optical purity is achieved through asymmetric synthesis or chiral resolution, a process that is necessary because the individual enantiomers are known to exhibit different biological activities .

Chiral resolution Enantioselective synthesis Medicinal chemistry

Synthetic Complexity of Chiral Resolution

The preparation of (R)-1-(2,3-difluorophenyl)propan-1-amine necessitates a chiral resolution step to separate the desired enantiomer from its mirror image, a process that is not required for the synthesis of its achiral analog, 1-(2,3-difluorophenyl)propan-1-amine . This step introduces additional cost and complexity into the synthesis, a factor directly reflected in the market price of the enantiopure compound compared to its racemic counterpart .

Chiral separation Process chemistry Analytical chemistry

Primary R&D Applications


CNS Drug Candidate Synthesis

This compound serves as a key chiral building block in the synthesis of novel pharmaceutical agents targeting central nervous system (CNS) disorders. The high enantiomeric purity (≥98% ee) ensures that the stereochemical integrity of the final drug candidate is maintained, a critical factor for studying the interaction with chiral biological targets such as neurotransmitter receptors and transporters .

Chiral Catalyst & Ligand Development

As a primary amine with a defined stereocenter, (R)-1-(2,3-difluorophenyl)propan-1-amine can be derivatized to create chiral ligands for asymmetric catalysis. Its specific (R)-configuration and the electronic effects of the 2,3-difluorophenyl group can be leveraged to influence the enantioselectivity and yield of catalytic reactions .

Chiral Analytical Method Standard

The high optical purity of (R)-1-(2,3-difluorophenyl)propan-1-amine makes it suitable as a reference standard for developing and validating chiral HPLC or SFC methods. These methods are essential for monitoring the enantiomeric excess of this compound as an intermediate and for the quality control of downstream chiral products .

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